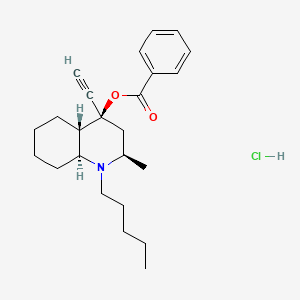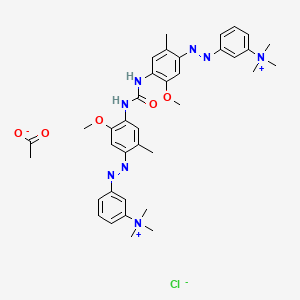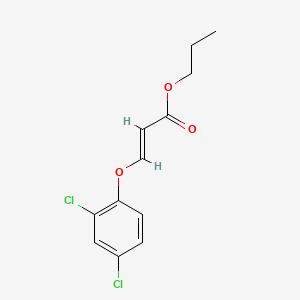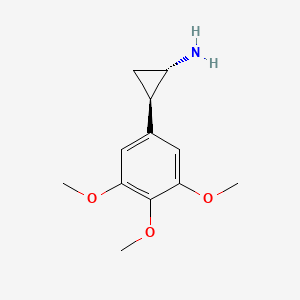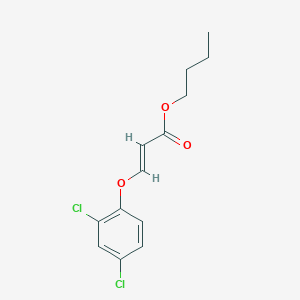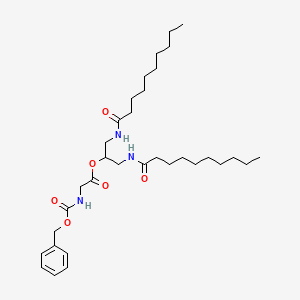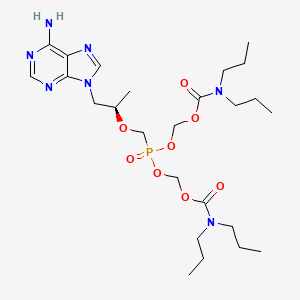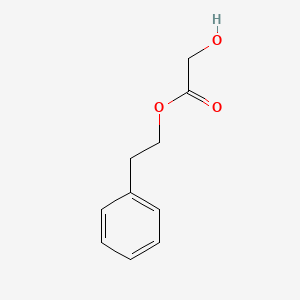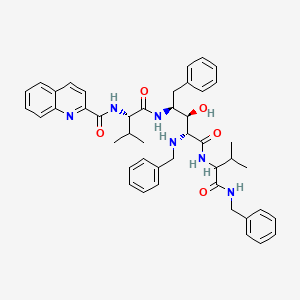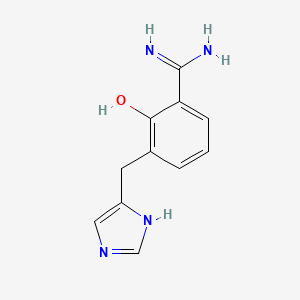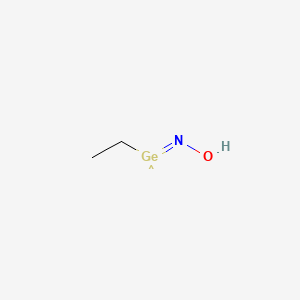
Ethylhydroxyiminogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylhydroxyiminogermane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a germanium atom bonded to an ethyl group and a hydroxyimino group. The incorporation of germanium into organic molecules can impart unique reactivity and stability, making such compounds valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydroxyiminogermane typically involves the reaction of germanium tetrachloride with ethylhydroxyimino derivatives under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired organogermanium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhydroxyiminogermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield various organogermanium hydrides.
Substitution: The ethyl and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and various substituted organogermanium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethylhydroxyiminogermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of ethylhydroxyiminogermane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity. The germanium atom can also interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethylhydroxyiminogermane can be compared with other organogermanium compounds such as:
Tetramethylgermane: Known for its use in semiconductor manufacturing.
Triphenylgermane: Used in organic synthesis and as a reagent in various chemical reactions.
Germanium dioxide: Commonly used in optics and electronics.
Eigenschaften
CAS-Nummer |
74968-77-7 |
|---|---|
Molekularformel |
C2H6GeNO |
Molekulargewicht |
132.71 g/mol |
InChI |
InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |
InChI-Schlüssel |
BEIZINSXSQAVMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge]=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


